molecular formula C7H9BO4S B1609931 3-Ethoxycarbonylthiophen-2-boronic acid CAS No. 632325-56-5

3-Ethoxycarbonylthiophen-2-boronic acid

Cat. No.: B1609931
CAS No.: 632325-56-5
M. Wt: 200.02 g/mol
InChI Key: PNZRRDAJSUVYCN-UHFFFAOYSA-N
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Description

3-Ethoxycarbonylthiophen-2-boronic acid is an organoboron compound that features a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid group

Mechanism of Action

Target of Action

The primary target of 3-Ethoxycarbonylthiophen-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound is successful under mild and functional group tolerant conditions . The stability of the compound also contributes to its efficacy .

Biochemical Analysis

Biochemical Properties

3-Ethoxycarbonylthiophen-2-boronic acid, like other boronic acids, exhibits unique properties as mild organic Lewis acids . Their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids particularly attractive as synthetic intermediates . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

For instance, they can act as protective groups in carbohydrate chemistry, influencing processes such as acylation, silylation, and alkylation of glycoside-derived boronates .

Molecular Mechanism

The molecular mechanism of this compound is likely related to its role in SM coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic acids are known for their stability and mitigated reactivity profile , suggesting that they may exhibit long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Boronic acids are known to play a role in various biochemical reactions, including the SM coupling reaction .

Transport and Distribution

Boronic acids are known to interact with various cellular components, suggesting that they may be transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylthiophen-2-boronic acid typically involves the borylation of 3-ethoxycarbonylthiophene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonylthiophen-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

    Oxidation: Alcohols or esters.

    Substitution: Various substituted thiophenes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Carboxythiophen-2-boronic acid
  • 3-Methoxycarbonylthiophen-2-boronic acid
  • 3-Acetylthiophen-2-boronic acid

Comparison

3-Ethoxycarbonylthiophen-2-boronic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility compared to similar compounds. For example, the ethoxycarbonyl group can provide additional steric hindrance and electronic effects, making it more selective in certain reactions. Additionally, the ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid, offering further versatility in synthetic applications .

Properties

IUPAC Name

(3-ethoxycarbonylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZRRDAJSUVYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462269
Record name 3-Ethoxycarbonylthiophen-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632325-56-5
Record name 3-Ethoxycarbonylthiophen-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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